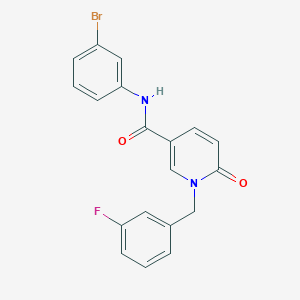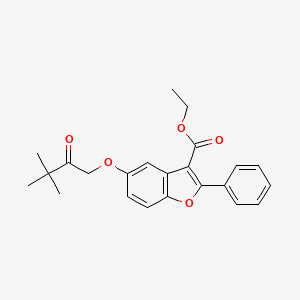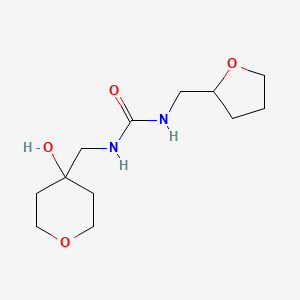
1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C12H22N2O4 and its molecular weight is 258.318. The purity is usually 95%.
BenchChem offers high-quality 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Applications
This compound has shown potential in antiviral therapy. Indole derivatives, which share structural similarities with our compound of interest, have been reported to exhibit inhibitory activity against influenza A and other viruses . The presence of the hydroxymethyl group could potentially be modified to enhance the compound’s affinity to viral proteins, thereby increasing its effectiveness as an antiviral agent.
Anti-inflammatory Applications
The structural framework of the compound suggests it could be useful in anti-inflammatory treatments. Indole derivatives are known to possess anti-inflammatory properties , and the modification of the hydroxyoxan and oxolan groups could lead to new derivatives with enhanced activity in this field.
Anticancer Applications
Compounds with a similar indole base structure have been utilized in the development of anticancer drugs . The compound’s ability to bind with high affinity to multiple receptors could be exploited to target specific cancer cells, making it a valuable candidate for further research in oncology.
Antimicrobial Applications
Indole derivatives have demonstrated antimicrobial activity, suggesting that our compound could also serve as a scaffold for developing new antimicrobial agents . The flexibility of the tetrahydrofuran and tetrahydropyran rings could allow for structural modifications to target a broad spectrum of microbial pathogens.
Antidiabetic Applications
The compound’s structure bears resemblance to molecules that have shown antidiabetic activity. By interacting with biological pathways related to insulin production and glucose metabolism, derivatives of this compound could be synthesized to aid in diabetes management .
Antimalarial Applications
Indole-based compounds have been used in the treatment of malaria, and the compound could be modified to enhance its antimalarial properties . Research into its efficacy against the Plasmodium species could contribute to the fight against this life-threatening disease.
Neuroprotective Applications
Given the neuroactive potential of indole derivatives, there is a possibility that this compound could be developed into a neuroprotective agent. It could be investigated for its ability to protect neuronal cells from damage or degeneration, which is particularly relevant in conditions such as Alzheimer’s and Parkinson’s disease .
properties
IUPAC Name |
1-[(4-hydroxyoxan-4-yl)methyl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c15-11(13-8-10-2-1-5-18-10)14-9-12(16)3-6-17-7-4-12/h10,16H,1-9H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHSYXHETPBDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2585101.png)
![6'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2585102.png)
![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2585105.png)

![2,5-dimethyl-1-[(oxan-3-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B2585107.png)
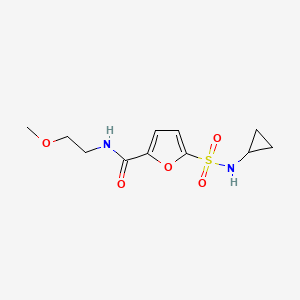
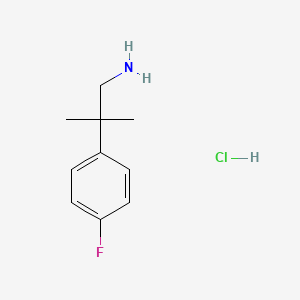
![2-(2,4-dichlorophenoxy)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2585111.png)
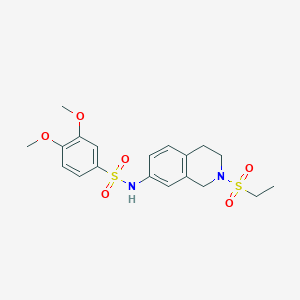
![(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2585114.png)
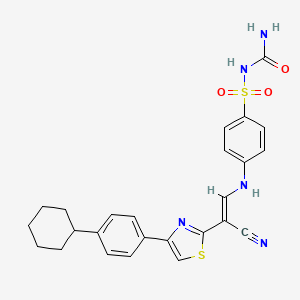
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-ethylphenyl)oxamide](/img/structure/B2585119.png)
